molecular formula C17H20N2O4S2 B4173655 2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide

2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide

Cat. No.: B4173655
M. Wt: 380.5 g/mol
InChI Key: XPZQLXBEAPORMC-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide is a complex organic compound characterized by the presence of methoxyphenyl, sulfonyl, and methylthio groups attached to an alaninamide backbone

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-12(17(20)18-13-5-4-6-15(11-13)24-3)19-25(21,22)16-9-7-14(23-2)8-10-16/h4-12,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQLXBEAPORMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)SC)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the initial formation of the sulfonyl group followed by the introduction of the methoxyphenyl and methylthio groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl and methylthio groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or convert it to a different functional group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups in place of the methoxy group.

Scientific Research Applications

2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl and methylthio groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]alaninamide
  • N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide

Uniqueness

2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide
Reactant of Route 2
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2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide

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